molecular formula C28H21N7O3 B12709770 Benzoic acid, 4-((2-furanyl((2-methyl-4-oxo-3(4H)-quinazolinyl)imino)methyl)azo)-, (phenylmethylene)hydrazide CAS No. 127786-20-3

Benzoic acid, 4-((2-furanyl((2-methyl-4-oxo-3(4H)-quinazolinyl)imino)methyl)azo)-, (phenylmethylene)hydrazide

Cat. No.: B12709770
CAS No.: 127786-20-3
M. Wt: 503.5 g/mol
InChI Key: QFBQPZULADHTPA-DZDHHQMWSA-N
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Description

Benzoic acid, 4-((2-furanyl((2-methyl-4-oxo-3(4H)-quinazolinyl)imino)methyl)azo)-, (phenylmethylene)hydrazide is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 4-((2-furanyl((2-methyl-4-oxo-3(4H)-quinazolinyl)imino)methyl)azo)-, (phenylmethylene)hydrazide typically involves multiple steps:

    Formation of the quinazolinone core: This step involves the reaction of anthranilic acid with formamide under high temperature to form 2-methyl-4-oxo-3(4H)-quinazolinone.

    Introduction of the furanyl group: The quinazolinone is then reacted with furfural in the presence of a suitable catalyst to introduce the furanyl group.

    Azo coupling: The intermediate product undergoes azo coupling with diazonium salts derived from aniline derivatives to form the azo compound.

    Hydrazide formation: Finally, the azo compound is reacted with phenylhydrazine to form the desired hydrazide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furanyl and hydrazide groups.

    Reduction: Reduction reactions can target the azo group, converting it to the corresponding amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions typically use reagents like halogens, nitrating agents, and sulfonating agents under acidic conditions.

Major Products

    Oxidation: Products may include quinazolinone derivatives with oxidized furanyl or hydrazide groups.

    Reduction: The primary product is the corresponding amine derivative.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Benzoic acid, 4-((2-furanyl((2-methyl-4-oxo-3(4H)-quinazolinyl)imino)methyl)azo)-, (phenylmethylene)hydrazide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzoic acid, 4-((2-furanyl((2-methyl-4-oxo-3(4H)-quinazolinyl)imino)methyl)azo)-, (phenylmethylene)hydrazide involves its interaction with various molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, and DNA, leading to its biological effects.

    Pathways Involved: It can modulate signaling pathways involved in cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid derivatives: Compounds with similar benzoic acid structures but different substituents.

    Quinazolinone derivatives: Compounds with the quinazolinone core but different functional groups.

    Azo compounds: Compounds with similar azo linkages but different aromatic groups.

Uniqueness

The uniqueness of Benzoic acid, 4-((2-furanyl((2-methyl-4-oxo-3(4H)-quinazolinyl)imino)methyl)azo)-, (phenylmethylene)hydrazide lies in its combination of multiple functional groups, which confer a wide range of chemical reactivity and potential biological activities.

Properties

CAS No.

127786-20-3

Molecular Formula

C28H21N7O3

Molecular Weight

503.5 g/mol

IUPAC Name

N-[(E)-benzylideneamino]-4-[[(Z)-C-(furan-2-yl)-N-(2-methyl-4-oxoquinazolin-3-yl)carbonimidoyl]diazenyl]benzamide

InChI

InChI=1S/C28H21N7O3/c1-19-30-24-11-6-5-10-23(24)28(37)35(19)34-26(25-12-7-17-38-25)32-31-22-15-13-21(14-16-22)27(36)33-29-18-20-8-3-2-4-9-20/h2-18H,1H3,(H,33,36)/b29-18+,32-31?,34-26-

InChI Key

QFBQPZULADHTPA-DZDHHQMWSA-N

Isomeric SMILES

CC1=NC2=CC=CC=C2C(=O)N1/N=C(/C3=CC=CO3)\N=NC4=CC=C(C=C4)C(=O)N/N=C/C5=CC=CC=C5

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1N=C(C3=CC=CO3)N=NC4=CC=C(C=C4)C(=O)NN=CC5=CC=CC=C5

Origin of Product

United States

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